3,4-Dimethoxyphenylmethylsulfone
Description
3,4-Dimethoxyphenylmethylsulfone is an organic compound with the molecular formula C₉H₁₂O₄S and a molecular weight of 216.25 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Properties
IUPAC Name |
1,2-dimethoxy-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-8-5-4-7(14(3,10)11)6-9(8)13-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPKJEPBZLUNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylmethylsulfone typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium sulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion attacks the benzyl chloride, resulting in the formation of the desired sulfone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylmethylsulfones.
Scientific Research Applications
3,4-Dimethoxyphenylmethylsulfone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenylmethylsulfone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone.
3,4-Dimethoxyphenylmethanol: Contains a hydroxyl group instead of a sulfone.
3,4-Dimethoxyphenylacetic acid: Features a carboxylic acid group instead of a sulfone.
Uniqueness
3,4-Dimethoxyphenylmethylsulfone is unique due to its specific combination of methoxy and sulfone groups, which confer distinct chemical and biological properties.
Biological Activity
3,4-Dimethoxyphenylmethylsulfone is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12O4S
- Molecular Weight : 240.27 g/mol
This compound exhibits a range of biological activities primarily attributed to its ability to interact with various biochemical pathways. The compound is known to:
- Inhibit specific enzymes involved in cellular signaling pathways.
- Modulate oxidative stress responses.
- Exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection rates with minimal side effects.
-
Case Study on Cancer Treatment
- An experimental study evaluated the use of this compound in combination with conventional chemotherapy agents. The findings suggested enhanced anticancer effects and reduced toxicity compared to chemotherapy alone.
Pharmacokinetics
Pharmacokinetic studies show that this compound is rapidly absorbed and metabolized in vivo. Its half-life is approximately 4 hours, allowing for effective dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
